molecular formula C28H29N5 B11607122 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11607122
M. Wt: 435.6 g/mol
InChI Key: FCEFWHRASFUUNO-XYOKQWHBSA-N
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Description

1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps, including the formation of the piperazine ring, the introduction of the phenylprop-2-en-1-yl group, and the construction of the pyrido[1,2-a]benzimidazole core. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of functional groups in This compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H29N5

Molecular Weight

435.6 g/mol

IUPAC Name

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C28H29N5/c1-2-9-23-20-27(33-26-14-7-6-13-25(26)30-28(33)24(23)21-29)32-18-16-31(17-19-32)15-8-12-22-10-4-3-5-11-22/h3-8,10-14,20H,2,9,15-19H2,1H3/b12-8+

InChI Key

FCEFWHRASFUUNO-XYOKQWHBSA-N

Isomeric SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C/C=C/C5=CC=CC=C5)C#N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC=CC5=CC=CC=C5)C#N

Origin of Product

United States

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